molecular formula C19H41N3 B14389701 N,N,N',N'-Tetramethyl-N''-tetradecylguanidine CAS No. 89610-37-7

N,N,N',N'-Tetramethyl-N''-tetradecylguanidine

Cat. No.: B14389701
CAS No.: 89610-37-7
M. Wt: 311.5 g/mol
InChI Key: BIHQSZAJUWXRQI-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetramethyl-N’'-tetradecylguanidine is a chemical compound known for its unique structure and properties. It belongs to the class of guanidines, which are characterized by the presence of a functional group with the formula (R1R2N)(R3R4N)C=N-R5. This compound is particularly notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetramethyl-N’'-tetradecylguanidine typically involves the reaction of a primary amine with a methylating agent. One common method is the reaction of tetradecylamine with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the methylation process.

Industrial Production Methods

In an industrial setting, the production of N,N,N’,N’-Tetramethyl-N’'-tetradecylguanidine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetramethyl-N’'-tetradecylguanidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the methyl groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic conditions.

Major Products Formed

    Oxidation: N,N,N’,N’-Tetramethyl-N’'-tetradecylguanidine N-oxide.

    Reduction: Secondary amines with reduced methyl groups.

    Substitution: Various substituted guanidines depending on the nucleophile used.

Scientific Research Applications

N,N,N’,N’-Tetramethyl-N’'-tetradecylguanidine has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds.

    Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of surfactants and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetramethyl-N’'-tetradecylguanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. In biological systems, it may disrupt cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethylethylenediamine: A bidentate tertiary amine used as a ligand in organolithium chemistry.

    N,N,N’,N’-Tetramethylmethanediamine: Another guanidine derivative with similar properties but different applications.

Uniqueness

N,N,N’,N’-Tetramethyl-N’'-tetradecylguanidine is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where interaction with lipid membranes is important, such as in antimicrobial research and surfactant production.

Properties

CAS No.

89610-37-7

Molecular Formula

C19H41N3

Molecular Weight

311.5 g/mol

IUPAC Name

1,1,3,3-tetramethyl-2-tetradecylguanidine

InChI

InChI=1S/C19H41N3/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19(21(2)3)22(4)5/h6-18H2,1-5H3

InChI Key

BIHQSZAJUWXRQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN=C(N(C)C)N(C)C

Origin of Product

United States

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